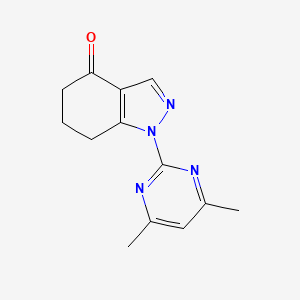![molecular formula C16H19BrN4O4S B4590631 isopropyl 5-(aminocarbonyl)-2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4590631.png)
isopropyl 5-(aminocarbonyl)-2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Isopropyl 5-(aminocarbonyl)-2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H19BrN4O4S and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.03104 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Research has focused on the synthesis of pyrazole derivatives and their structural characterization. For instance, the synthesis of methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate demonstrates the intricate reactions involved in producing compounds with potential applications in material science and pharmaceuticals (Buwen Huang et al., 2009). Similarly, the development of new flexible synthesis methods for pyrazoles highlights the ongoing effort to create compounds with varied functional groups for diverse applications (D. Grotjahn et al., 2002).
Corrosion Inhibition Research into pyrazole derivatives has also explored their application as corrosion inhibitors, indicating the compound's potential in industrial applications. A study on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution showcases this application, where the compounds demonstrated significant effectiveness in protecting metals from corrosion (M. Yadav et al., 2016).
Coordination Polymers and Metal Complexes The synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands point towards the compound's utility in developing new materials with potential electronic, magnetic, or catalytic properties (M. Cheng et al., 2017).
Pharmacological Applications While excluding direct references to drug use and side effects, it's worth noting that related research includes the exploration of pharmacologically active derivatives, highlighting the broader potential of pyrazole compounds in medicinal chemistry. Studies on pharmacologically active benzo[b]thiophen derivatives and their synthesis illustrate this point (N. Chapman et al., 1971).
Propiedades
IUPAC Name |
propan-2-yl 2-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O4S/c1-5-21-6-9(17)11(20-21)14(23)19-15-10(16(24)25-7(2)3)8(4)12(26-15)13(18)22/h6-7H,5H2,1-4H3,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOQGACMVBORNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4590549.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-thiomorpholinecarbothioamide](/img/structure/B4590553.png)

![1-[4-(4-{[4-(Butan-2-yl)phenyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B4590568.png)

![5-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4590580.png)
![N'-(4-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4590597.png)
![1-(2-chlorobenzyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4590610.png)
![2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4590614.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4590615.png)
![{4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE](/img/structure/B4590616.png)
![N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4590619.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4590634.png)
![2-(2,4-dimethylphenoxy)-N-[(2-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B4590642.png)
